N-cyclopentylhydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

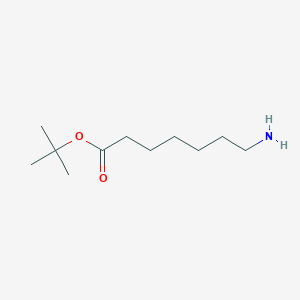

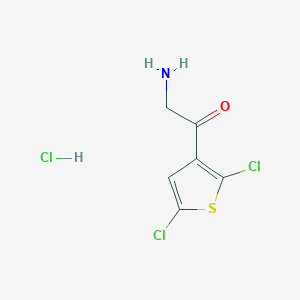

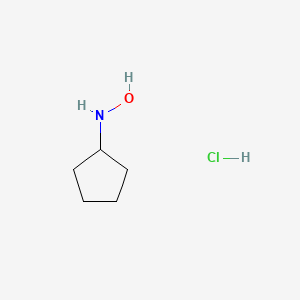

The molecular structure of N-cyclopentylhydroxylamine hydrochloride consists of a cyclopentyl group (a five-membered carbon ring) attached to a hydroxylamine group (an oxygen and nitrogen atom connected by a single bond) and a hydrochloride group .Chemical Reactions Analysis

While specific chemical reactions involving N-cyclopentylhydroxylamine hydrochloride are not available, hydroxylamine and its derivatives are known to react with electrophiles, such as alkylating agents . They can also form oximes when reacted with aldehydes or ketones .Physical And Chemical Properties Analysis

N-cyclopentylhydroxylamine hydrochloride has a molecular weight of 137.61 g/mol. Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications

Genotoxic Impurity Control in Pharmaceuticals

N-cyclopentylhydroxylamine hydrochloride: is utilized in the pharmaceutical industry primarily for the synthesis of drug substances. A critical application is the control of genotoxic impurities, such as hydroxylamine, which can be harmful even at ppm levels . The compound is employed in analytical methods, like High-Performance Liquid Chromatography (HPLC), to detect and quantify these impurities, ensuring drug safety and compliance with regulatory standards .

Electrochemical Analysis

In the field of electrochemistry, N-cyclopentylhydroxylamine hydrochloride is used to modify electrodes for the sensitive detection of hydroxylamine in water samples . This application is significant for environmental monitoring and public health, as hydroxylamine can be toxic and act as a mutagen .

Synthesis of Hydroxamates

Hydroxamates are an important class of compounds with various applications, including as inhibitors of enzymes like histone deacetylasesN-cyclopentylhydroxylamine hydrochloride serves as a reagent in the preparation of hydroxamates, contributing to research in biochemistry and potential therapeutic agents .

Preparation of Isoxazolone Derivatives

This compound is also used in the synthesis of isoxazolone derivatives, which are valuable in the development of new pharmaceuticals. For instance, 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone is prepared using N-cyclopentylhydroxylamine hydrochloride .

Formation of Nitrone Compounds

N-cyclopentylhydroxylamine hydrochloride: reacts with aldehydes to form nitrone compounds. Nitrones are useful intermediates in organic synthesis and have applications in the preparation of various organic molecules .

Nuclear Fuel Reprocessing

In the nuclear industry, N-cyclopentylhydroxylamine hydrochloride is used in the reprocessing of nuclear fuels. Its reducing properties make it suitable for manipulating oxidation states of various materials involved in the nuclear fuel cycle .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclopentylhydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYAXGCZWFLHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.